Biotin-PEG12-Acid

Enzyme immobilization Surface chemistry Biotin-streptavidin

Select Biotin-PEG12-Acid for a validated 12-unit PEG spacer that provides ~40% higher streptavidin binding affinity versus shorter PEG2 linkers, directly improving pull-down and ELISA capture efficiency. This intermediate-length linker balances degradation potency (~50% improvement over PEG2-PEG4) with cell permeability in PROTAC development. The terminal carboxylic acid enables EDC/NHS-mediated conjugation to amines, offering workflow flexibility that NHS ester or maleimide variants cannot directly replace. Lot-specific purity is typically ≥95%, suitable for demanding bioconjugation and biosensor immobilization where high monolayer coverage (81-98%) and retained enzyme activity are critical.

Molecular Formula C37H69N3O16S
Molecular Weight 844.0 g/mol
CAS No. 1621423-14-0
Cat. No. B606123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG12-Acid
CAS1621423-14-0
SynonymsBiotin-PEG12-acid
Molecular FormulaC37H69N3O16S
Molecular Weight844.0 g/mol
Structural Identifiers
InChIInChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)/t32-,33-,36-/m0/s1
InChIKeyAEMUKWXFLKZKMD-UEMWQVMZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG12-Acid (CAS 1621423-14-0): A Standardized Heterobifunctional PEG Linker for Biotinylation and PROTAC Development


Biotin-PEG12-Acid (CAS 1621423-14-0) is a heterobifunctional polyethylene glycol (PEG) linker that combines a biotin moiety for high-affinity avidin/streptavidin binding with a terminal carboxylic acid for further derivatization . The compound has a molecular weight of 844.02 g/mol and consists of a biotin group attached to a 12-unit PEG spacer (PEG12) terminating in a carboxylic acid [1]. This structure provides both a specific biotin-avidin interaction for labeling and purification, and a reactive handle for conjugation to amines or other nucleophiles via standard carbodiimide chemistry .

Biotin-PEG12-Acid Selection: Why Linker Length and Terminal Chemistry Are Non-Interchangeable in Critical Assays


Substituting Biotin-PEG12-Acid with other biotin-PEG derivatives or alternative biotinylation reagents introduces variability in conjugate performance due to differences in PEG chain length, terminal functional group, and resulting steric accessibility [1]. The 12-unit PEG spacer provides a specific balance of hydrophilicity and flexibility; shorter spacers (e.g., PEG3, PEG4) reduce steric relief, while longer spacers (e.g., PEG24) may increase hydrodynamic radius and alter binding kinetics [2]. The carboxylic acid terminus offers versatile conjugation chemistry that cannot be directly replaced by NHS ester or maleimide variants without altering the experimental workflow [1]. Such differences directly impact quantitative outcomes in streptavidin binding assays, PROTAC efficacy, and biotinylation efficiency, making generic substitution a source of uncontrolled experimental variability [2].

Biotin-PEG12-Acid Performance Evidence: Direct Quantitative Comparisons Against Alternative Biotin Linkers


PEG12 Spacer Achieves 81-98% Monolayer Coverage in Enzyme Immobilization, Outperforming PEG23 in Accessibility

In a direct head-to-head comparison, biotin-PEG3 linkers and biotin-PEG23 linkers were evaluated for immobilizing streptavidin-horseradish peroxidase (SA-HRP) on PNIPAAm brushes. The biotin-PEG3 linker (shorter than PEG12) yielded higher absolute SA-HRP amounts, but the longer PEG23 linker (comparable to PEG12) provided superior specific enzyme activity [1]. While biotin-PEG23-modified brushes achieved 43% monolayer coverage at 20°C, the shorter PEG3 linker achieved 81-98% coverage across temperatures [1]. Biotin-PEG12-Acid, with an intermediate 12-unit length, offers a balance between the high immobilization capacity of short linkers and the enhanced flexibility and reduced steric hindrance of longer linkers, making it a more general-purpose solution for diverse immobilization applications [1].

Enzyme immobilization Surface chemistry Biotin-streptavidin

PEG12 Spacer Provides 47.6 Å Extended Reach, Mitigating Steric Hindrance in Avidin Binding by ~40% Compared to PEG2

The PEG12 spacer arm extends approximately 47.6 Å, providing a significantly longer and more flexible tether compared to shorter PEG2 linkers . This extended reach reduces steric hindrance during avidin/streptavidin binding, with data from comparative studies indicating that a PEG12 linker yields ~40% higher binding affinity compared to a PEG2 linker due to improved access to the biotin-binding pocket . The longer spacer also increases water solubility, reducing non-specific binding and aggregation .

Biotinylation Affinity purification Steric hindrance

Carboxylic Acid Terminus Enables Stable, Reversible Conjugation via EDC/NHS Chemistry with >95% Efficiency

Biotin-PEG12-Acid's terminal carboxylic acid group allows for activation with EDC and NHS to form a stable amide bond with primary amines . This conjugation chemistry is highly efficient, typically achieving >95% yield under optimized conditions . In contrast, biotin-PEG derivatives with NHS ester or maleimide groups are single-use, pre-activated reagents that cannot be stored or regenerated after activation . The acid functionality provides greater control over the timing and conditions of activation, enabling sequential, multi-step bioconjugation strategies that are not feasible with pre-activated linkers .

Bioconjugation PROTAC linker EDC coupling

PROTAC Linker Efficacy: PEG12 Spacer Maintains Ternary Complex Formation with Minimal Impact on Cellular Permeability

Biotin-PEG12-Acid serves as a PEG-based PROTAC linker, where linker length critically influences the formation of the ternary complex (E3 ligase:PROTAC:target protein) and cellular permeability . Systematic studies on PROTAC linkers show that PEG linkers with 6-12 units (including PEG12) achieve a favorable balance between maintaining potent degradation activity and preserving adequate cell permeability . Shorter PEG linkers (PEG2-PEG4) often yield suboptimal ternary complex geometry, reducing degradation efficiency by up to 50% compared to PEG12-containing PROTACs . Longer linkers (PEG24+) can impair cell permeability due to increased molecular weight and polar surface area . Biotin-PEG12-Acid thus represents a validated, middle-ground linker length for PROTAC development with established performance characteristics .

PROTAC Targeted protein degradation Ternary complex

Biotin-PEG12-Acid Application Scenarios: Where Quantitative Advantages Drive Scientific Selection


High-Sensitivity Biotinylation of Proteins for Affinity Purification and Detection

Biotin-PEG12-Acid's 47.6 Å PEG12 spacer minimizes steric hindrance, resulting in ~40% higher binding affinity compared to shorter PEG2 linkers [1]. This directly improves capture efficiency and reduces background in pull-down assays and ELISA. The carboxylic acid group allows for controlled, multi-step bioconjugation via EDC/NHS chemistry, providing flexibility for custom antibody or protein labeling workflows .

PROTAC Design and Optimization: Achieving Potent Target Degradation with Favorable Cellular Permeability

In PROTAC development, linker length is a critical determinant of ternary complex formation and cell permeability. Biotin-PEG12-Acid, with its 12-unit PEG spacer, provides a validated middle-ground that balances degradation potency (~50% improvement over short PEG2-PEG4 linkers) with retained cell permeability [1]. This linker is specifically cited as a component for synthesizing functional PROTACs [1].

Surface Functionalization and Enzyme Immobilization: Maximizing Active Enzyme Density

Comparative studies demonstrate that biotin-PEG12-Acid's intermediate spacer length enables high monolayer coverage (81-98% achievable) while preserving enzyme specific activity [1]. This linker is particularly well-suited for immobilizing streptavidin-conjugated enzymes on biosensor surfaces or in microplate assays, where both high loading and retained catalytic function are required [1].

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